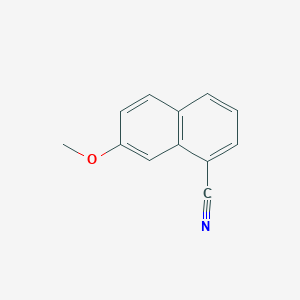

7-Methoxynaphthalene-1-carbonitrile

Overview

Description

7-Methoxynaphthalene-1-carbonitrile (MNC) is a novel organic compound with a wide range of potential applications in scientific research. It is a white, crystalline solid with a melting point of 135°C, and is soluble in both water and organic solvents. MNC is a versatile molecule that can be used in various fields, such as biochemistry, pharmacology, and materials science. Its unique properties make it an ideal candidate for a wide variety of experiments and applications.

Scientific Research Applications

Anti-Tumor Activity

7-Methoxynaphthalene-1-carbonitrile has shown promise in the field of oncology, particularly as a modulator of the orphan nuclear receptor Nur77 . Nur77 plays a significant role in the development and progression of various tumors. Compounds derived from 7-Methoxynaphthalene-1-carbonitrile have been synthesized and evaluated for their anti-tumor properties. These compounds have demonstrated the ability to upregulate Nur77 expression and induce Nur77-mediated apoptosis, which is a programmed cell death crucial for eliminating cancer cells .

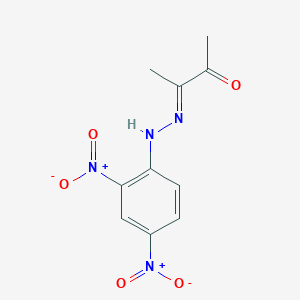

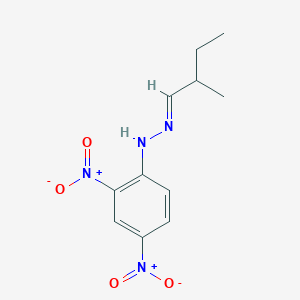

Synthesis of Semicarbazide/Thiosemicarbazide Derivatives

The compound serves as a precursor for the synthesis of a series of novel semicarbazide and thiosemicarbazide derivatives . These derivatives have been designed and synthesized for biological evaluations, particularly for their anti-tumor activities. The introduction of bicyclic aromatic rings, such as naphthalyl groups, into these molecules has been found to effectively improve their anti-tumor activity .

Apoptosis Mechanism Exploration

Research involving 7-Methoxynaphthalene-1-carbonitrile derivatives has contributed to the understanding of apoptosis mechanisms . Studies have shown that certain derivatives can lead to the cleavage of PARP (poly ADP-ribose polymerase), a key protein involved in DNA repair and cell death. This cleavage is indicative of apoptosis, providing insights into the pathways through which these compounds exert their anti-cancer effects .

Cell Cycle Arrest

In addition to inducing apoptosis, 7-Methoxynaphthalene-1-carbonitrile derivatives have been observed to inhibit cell growth and arrest the cell cycle . This is particularly important in cancer treatment, as uncontrolled cell division is a hallmark of cancer. By arresting the cell cycle, these compounds prevent the proliferation of cancer cells .

Anti-Proliferative Activity

Several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), HGC-27 (gastric cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), have been tested against derivatives of 7-Methoxynaphthalene-1-carbonitrile . These studies have revealed potent anti-proliferative activity, highlighting the compound’s potential as a leading candidate for further anti-cancer drug development .

Nuclear Export of Nur77

The ability of 7-Methoxynaphthalene-1-carbonitrile derivatives to trigger the nuclear export of Nur77 is another unique application . This process is crucial for the activation of apoptosis in cancer cells. By promoting the export of Nur77 from the nucleus to the cytoplasm, these compounds initiate the cascade of events leading to cell death .

Lead Compound Development

The promising results from the biological evaluation of 7-Methoxynaphthalene-1-carbonitrile derivatives suggest their potential as lead compounds in anti-cancer drug discovery . Lead compounds are essential starting points for the development of new drugs, and the derivatives of 7-Methoxynaphthalene-1-carbonitrile show significant promise in this regard .

properties

IUPAC Name |

7-methoxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAKVWPTULZNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2C#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462948 | |

| Record name | 7-methoxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxynaphthalene-1-carbonitrile | |

CAS RN |

158365-54-9 | |

| Record name | 7-methoxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

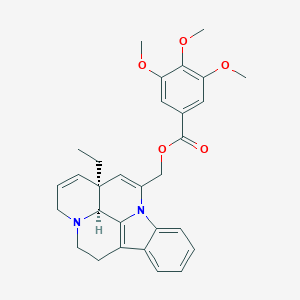

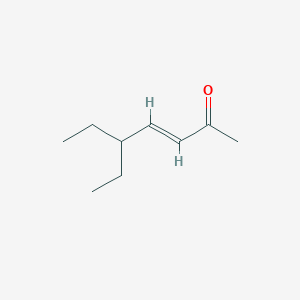

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)

![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol](/img/structure/B119081.png)